![molecular formula C3H6Br2O B13443533 2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol](/img/structure/B13443533.png)
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol
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Overview
Description
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is a deuterated analog of 2,3-dibromo-1-propanol, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol can be synthesized through the bromination of deuterated propanol. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 2,3-dibromo-1-propanol, and by extension its deuterated analog, involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form deuterated propanol derivatives.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Deuterated alcohols, ethers, or amines.
Reduction: Deuterated propanol.
Oxidation: Deuterated aldehydes or carboxylic acids.
Scientific Research Applications
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is used in various scientific research fields:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: In the development of deuterated drugs with improved pharmacokinetic properties.
Industry: As an intermediate in the synthesis of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-dibromo-1-propan-1,1,2,3,3-d5-ol involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of deuterium atoms can influence reaction kinetics and pathways, providing insights into isotope effects and reaction dynamics .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1-propanol: The non-deuterated analog.
1,3-Dibromopropane: A similar compound with bromine atoms at different positions.
2,3-Dichloro-1-propanol: A chlorinated analog with similar reactivity.
Uniqueness
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is unique due to its isotopic labeling, which makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions. The deuterium atoms provide distinct signals in NMR spectroscopy, aiding in the detailed analysis of reaction mechanisms .
Biological Activity
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is a halogenated alcohol that has garnered attention due to its biological activity, particularly its mutagenic and carcinogenic properties. This compound is characterized by the presence of two bromine atoms and a deuterated structure. Its molecular weight is approximately 217.9 g/mol, and it appears as a clear to slightly yellow viscous liquid that is soluble in water and various organic solvents.
- Molecular Formula : C3H5Br2D5O
- Molecular Weight : 217.9 g/mol
- Melting Point : ~9 °C
- Boiling Point : 95-97 °C at 10 mmHg
- Solubility : Soluble in water, acetone, and ether
Mutagenicity and Carcinogenicity
Research indicates that this compound exhibits significant mutagenic effects. Studies have shown that it can induce chromosomal aberrations and sister chromatid exchanges in cultured mammalian cells. Notably:
- In Vitro Studies : The compound was found to be genotoxic in bacterial and mammalian test systems including Salmonella typhimurium and Escherichia coli . It caused sex-linked recessive lethal mutations and reciprocal translocations in Drosophila melanogaster.
- In Vivo Studies : Animal studies have demonstrated that dermal exposure to this compound led to tumors at various tissue sites in rats and mice. Tumors included basal-cell tumors and adenocarcinomas in the mammary glands of female rats .
The National Toxicology Program (NTP) classifies it as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies .
The mechanisms through which this compound induces genetic damage involve interaction with cellular DNA. It is believed that the compound can form adducts with DNA bases leading to mutations through various pathways .
Case Study 1: Chromosomal Damage in Mammalian Cells
A study conducted on mouse lymphoma cells demonstrated that exposure to this compound resulted in significant chromosomal damage. The frequency of chromosomal aberrations was markedly higher compared to control groups.
Case Study 2: Drosophila Mutagenesis
In experiments involving Drosophila melanogaster, the compound induced sex-linked recessive lethal mutations at a notable rate. This study highlighted the potential for genetic damage across generations due to exposure to this compound.
Summary of Findings
Study Type | Organism | Key Findings |
---|---|---|
In Vitro | Mammalian cells | Induced chromosomal aberrations |
In Vivo | Rats and mice | Tumor formation at multiple tissue sites |
Genetic Testing | Drosophila melanogaster | Induced sex-linked recessive lethal mutations |
Properties
Molecular Formula |
C3H6Br2O |
---|---|
Molecular Weight |
222.92 g/mol |
IUPAC Name |
2,3-dibromo-1,1,2,3,3-pentadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H6Br2O/c4-1-3(5)2-6/h3,6H,1-2H2/i1D2,2D2,3D |
InChI Key |
QWVCIORZLNBIIC-UXXIZXEISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)O |
Canonical SMILES |
C(C(CBr)Br)O |
Origin of Product |
United States |
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